molecular formula C19H30O4 B14645691 2-[2-(3-Nonylphenoxy)ethoxy]acetic acid CAS No. 56323-90-1

2-[2-(3-Nonylphenoxy)ethoxy]acetic acid

Cat. No.: B14645691
CAS No.: 56323-90-1
M. Wt: 322.4 g/mol
InChI Key: WFPAOKOBDCHCJY-UHFFFAOYSA-N
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Description

2-[2-(3-Nonylphenoxy)ethoxy]acetic acid is a synthetic organic compound characterized by a nonylphenoxy group linked via two ethoxy units to an acetic acid moiety. Structurally, it belongs to the class of ethoxyethoxyacetic acid derivatives, where the nonylphenoxy substituent introduces significant hydrophobicity. Such compounds are often explored for surfactant properties, pharmaceutical intermediates, or polymer additives due to their amphiphilic nature.

Properties

CAS No.

56323-90-1

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-[2-(3-nonylphenoxy)ethoxy]acetic acid

InChI

InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-10-17-11-9-12-18(15-17)23-14-13-22-16-19(20)21/h9,11-12,15H,2-8,10,13-14,16H2,1H3,(H,20,21)

InChI Key

WFPAOKOBDCHCJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=CC=C1)OCCOCC(=O)O

Related CAS

56323-90-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt typically involves the ethoxylation of nonylphenol followed by carboxymethylation. The reaction conditions often include the use of alkaline catalysts and controlled temperature settings to ensure the desired degree of ethoxylation and carboxymethylation.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where nonylphenol is first ethoxylated using ethylene oxide in the presence of a catalyst. The resulting product is then reacted with chloroacetic acid to introduce the carboxymethyl group, followed by neutralization with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the surfactant properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a surfactant in chemical reactions to improve solubility and reaction rates.

    Biology: The compound is employed in biological assays and experiments to stabilize proteins and other biomolecules.

    Medicine: It is used in pharmaceutical formulations to enhance the delivery and efficacy of active ingredients.

    Industry: The compound is widely used in industrial processes, including detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt primarily involves its surfactant properties. The compound reduces surface tension, allowing for better mixing and stabilization of different phases. It interacts with molecular targets such as hydrophobic and hydrophilic surfaces, facilitating emulsification and dispersion.

Comparison with Similar Compounds

Key Observations :

  • The nonylphenoxy group imparts significant hydrophobicity compared to methoxy (TODA) or sulfonate .
  • Fluorinated or chlorinated analogs (e.g., ) exhibit enhanced bioavailability for drug delivery.

Physicochemical Properties

Data from structural analogs suggest trends in solubility, stability, and reactivity:

Property 2-[2-(3-Nonylphenoxy)ethoxy]acetic Acid (Predicted) 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid 2-[2-(4-Nitrophenoxy)ethoxy]acetic Acid
Molecular Weight ~352 g/mol 222.23 g/mol 241.2 g/mol
Solubility Low in water; soluble in organic solvents High water solubility Moderate in polar aprotic solvents
LogP (Octanol-Water) ~4.5 (estimated) ~0.8 ~1.5
Stability Stable under neutral conditions; hydrolyzes in acid/base Stable up to 100°C Sensitive to UV light due to nitro group

Key Observations :

  • The nonylphenoxy derivative’s higher LogP indicates strong lipophilicity, favoring membrane permeability but limiting aqueous solubility .
  • Nitrophenoxy analogs show UV sensitivity, whereas methoxy derivatives (TODA) are thermally stable .

Surfactants and Nanomaterials

  • TODA (2-[2-(2-Methoxyethoxy)ethoxy]acetic acid) stabilizes ZnO nanorods in dispersion, enabling optoelectronic applications . The nonylphenoxy analog’s bulkier structure may enhance nanoparticle coating but reduce colloidal stability.
  • Sodium dodecyltriethoxy sulfate metabolites (e.g., acetic acid 2-(ethoxy sulfate)) highlight biodegradation pathways relevant to nonylphenoxy derivatives, which are persistent environmental pollutants.

Pharmaceuticals

  • Piperazinyl-ethoxyacetic acid derivatives (e.g., ) demonstrate antipsychotic activity. The nonylphenoxy group’s size may hinder blood-brain barrier penetration compared to fluorinated analogs.
  • Fmoc-protected ethoxyacetic acids (e.g., ) are used in peptide synthesis; nonylphenoxy’s hydrophobicity could interfere with solid-phase coupling efficiency.

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